molecular formula C9H12ClN3O2 B7866987 6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide

6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide

Cat. No.: B7866987
M. Wt: 229.66 g/mol
InChI Key: PYRFLBYCBZEYGZ-UHFFFAOYSA-N
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Description

6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-ethoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to various purification steps, including crystallization and chromatography, to ensure its quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of suitable solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Formation of N-substituted pyridazine derivatives.

    Oxidation Reactions: Formation of pyridazine N-oxides.

    Reduction Reactions: Formation of pyridazine amines.

    Coupling Reactions: Formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors that are involved in disease pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives such as:

Properties

IUPAC Name

6-chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-2-15-6-5-11-9(14)7-3-4-8(10)13-12-7/h3-4H,2,5-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRFLBYCBZEYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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